molecular formula C13H17BrFNO2 B12114354 2-(3-Bromo-4-fluorophenyl)-2-(diethylamino)propanoic acid

2-(3-Bromo-4-fluorophenyl)-2-(diethylamino)propanoic acid

Cat. No.: B12114354
M. Wt: 318.18 g/mol
InChI Key: WJZCQAQYIUJANC-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-2-(diethylamino)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. These compounds are characterized by the presence of a phenyl group attached to a propanoic acid moiety. The presence of bromine and fluorine atoms on the phenyl ring, along with a diethylamino group, makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-(diethylamino)propanoic acid typically involves multi-step organic reactions. One possible route is:

    Halogenation: Starting with a phenylpropanoic acid derivative, bromination and fluorination can be carried out using bromine and fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into alcohols or amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Bromo-4-fluorophenyl)-2-(diethylamino)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or enzymes. Its structural features could make it a candidate for drug development or biochemical studies.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of halogen atoms and an amino group may impart specific biological activities, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-(diethylamino)propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the diethylamino group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-chlorophenyl)-2-(diethylamino)propanoic acid
  • 2-(3-Bromo-4-methylphenyl)-2-(diethylamino)propanoic acid
  • 2-(3-Fluoro-4-methylphenyl)-2-(diethylamino)propanoic acid

Uniqueness

Compared to similar compounds, 2-(3-Bromo-4-fluorophenyl)-2-(diethylamino)propanoic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination may impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C13H17BrFNO2

Molecular Weight

318.18 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-(diethylamino)propanoic acid

InChI

InChI=1S/C13H17BrFNO2/c1-4-16(5-2)13(3,12(17)18)9-6-7-11(15)10(14)8-9/h6-8H,4-5H2,1-3H3,(H,17,18)

InChI Key

WJZCQAQYIUJANC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)(C1=CC(=C(C=C1)F)Br)C(=O)O

Origin of Product

United States

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